molecular formula C11H17N3O B15166141 3-(N-ethylanilino)-N'-hydroxypropanimidamide CAS No. 192324-66-6

3-(N-ethylanilino)-N'-hydroxypropanimidamide

Cat. No.: B15166141
CAS No.: 192324-66-6
M. Wt: 207.27 g/mol
InChI Key: SLLVPMVIUWWJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-ethylanilino)-N’-hydroxypropanimidamide is an organic compound with a complex structure that includes an aniline derivative and a hydroxypropanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-ethylanilino)-N’-hydroxypropanimidamide typically involves a multi-step process. One common method starts with the condensation reaction of aniline and ethanol under the action of a catalyst to produce N-ethylaniline. This intermediate is then reacted with acrylonitrile to form N-ethyl-N-cyanoethylaniline . The final step involves the hydrolysis of N-ethyl-N-cyanoethylaniline to yield 3-(N-ethylanilino)-N’-hydroxypropanimidamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize production costs. Common catalysts include phosphorus oxychloride, phosphorus trichloride, and inorganic acids .

Chemical Reactions Analysis

Types of Reactions

3-(N-ethylanilino)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(N-ethylanilino)-N’-hydroxypropanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(N-ethylanilino)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-ethylanilino)-N’-hydroxypropanimidamide is unique due to its combined aniline and hydroxypropanimidamide structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized chemical syntheses and research applications .

Properties

CAS No.

192324-66-6

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(N-ethylanilino)-N'-hydroxypropanimidamide

InChI

InChI=1S/C11H17N3O/c1-2-14(9-8-11(12)13-15)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,12,13)

InChI Key

SLLVPMVIUWWJBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=NO)N)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.